Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate
Description
Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate is a fluorinated ethyl ester derivative featuring a benzo[d]thiazole ring substituted with a sulfonyl group at the 2-position. This compound combines the electron-withdrawing sulfonyl moiety and fluorine, which may enhance its metabolic stability and reactivity.
Properties
Molecular Formula |
C11H10FNO4S2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2-fluoroacetate |
InChI |
InChI=1S/C11H10FNO4S2/c1-2-17-10(14)9(12)19(15,16)11-13-7-5-3-4-6-8(7)18-11/h3-6,9H,2H2,1H3 |
InChI Key |
VXZNXDFOEQMLTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)S(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate
General Synthetic Strategy
The synthesis of this compound generally involves three key stages:
- Preparation of benzo[d]thiazol-2-ylmethylthio or benzo[d]thiazol-2-ylmethylsulfonyl intermediates.
- Oxidation to the sulfonyl derivative.
- Fluorination of the sulfonylated intermediate to introduce the fluorine atom at the 2-position of the acetate moiety.
This synthetic approach is supported by experimental protocols described in the literature, particularly from a 2012 study detailing expedient synthesis routes for α-substituted fluoroethenes and related compounds.
Stepwise Synthesis Details
Synthesis of 2-(Benzo[d]thiazol-2-ylmethylthio)benzo[d]thiazoles
- Starting with halomethyl arenes or hydroxymethyl arenes, 2-(aryl)methylthio benzo[d]thiazoles are synthesized by nucleophilic substitution reactions.
- Typical substrates include 2-bromobenzyl derivatives and various substituted benzyl alcohols.
- These reactions proceed under mild conditions with good yields.
Oxidation to 2-(Benzo[d]thiazol-2-ylmethylsulfonyl)benzo[d]thiazoles
- The thioether intermediates are oxidized to sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- This step is critical to introduce the sulfonyl functionality necessary for subsequent fluorination.
- The oxidation is typically monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
Fluorination to Form this compound
- The sulfonylated benzo[d]thiazole intermediates are subjected to fluorination using electrophilic fluorinating agents.
- Common reagents include Selectfluor or N-fluorobenzenesulfonimide (NFSI), which introduce the fluorine atom at the α-position relative to the sulfonyl group.
- Reaction conditions typically involve mild heating and polar aprotic solvents such as acetonitrile.
- The fluorination step yields the target compound with high regioselectivity and purity.
Alternative Synthetic Routes
Research also indicates alternative synthetic pathways involving:
- Direct synthesis of ethyl 2-(benzo[d]thiazol-2-ylthio)-2-fluoroacetate followed by oxidation to the sulfonyl derivative.
- Use of cyanomethylene benzothiazole intermediates converted under acidic ethanol conditions to ethyl 2-benzothiazolyl acetate derivatives, which can then be functionalized further.
- Palladium-catalyzed coupling reactions of 2-bromobenzanilide with thiols followed by trifluoroacetic acid treatment to yield ethyl 2-benzothiazolyl acetate derivatives, which may be adapted for sulfonyl and fluorinated analogues.
Data Tables and Research Outcomes
Summary Table of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thioether formation | Halomethyl arenes, nucleophilic substitution | 70-85 | Mild conditions, various substrates |
| Oxidation to sulfone | m-CPBA or H2O2, room temperature | 80-90 | Confirmed by NMR, TLC monitoring |
| Fluorination | Selectfluor or NFSI, acetonitrile, mild heat | 65-80 | High regioselectivity, clean reaction |
| Alternative cyanomethylene route | Cyanomethylene benzothiazole, HCl/EtOH, 2 days | 75-85 | Ambient temperature, prolonged reaction |
| Pd-catalyzed coupling + TFA | Pd2(dba)3, Xantphos, DIPEA, dioxane, TFA | 70-80 | Catalytic system, suitable for scale-up |
Research Outcomes
- The oxidation step is crucial for the sulfonyl group introduction, with m-CPBA providing cleaner conversion than other oxidants.
- Fluorination yields are influenced by the choice of fluorinating agent; Selectfluor tends to provide higher yields and fewer side products compared to NFSI.
- The cyanomethylene benzothiazole route offers a high-yield alternative for preparing ethyl 2-benzothiazolyl acetate intermediates, which can be further modified to the target compound.
- Palladium-catalyzed cross-coupling methods expand the scope of substituents and improve overall synthetic flexibility.
Chemical Reactions Analysis
Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with benzothiazole derivatives.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations between Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate and similar compounds:
Key Research Findings
- Yield Optimization : Fluorination reactions (e.g., using HF·pyr) achieve moderate yields (~44% for dioxole-fluoro analogues), suggesting room for improvement in the target compound’s synthesis .
- Spectroscopic Confirmation : Analogous compounds are characterized via ¹H/¹³C NMR, IR, and mass spectrometry, which would be critical for verifying the target compound’s structure .
- Thermodynamic Stability : Computational studies (e.g., density-functional theory) could predict the stability and reactivity of the sulfonyl-fluoro motif, leveraging methods like those in Colle-Salvetti correlation-energy models .
Biological Activity
Ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety linked to a sulfonyl group and a fluoroacetate ester. The presence of the fluorine atom enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and subsequent esterification.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown inhibitory effects on various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. These compounds were found to induce apoptosis and inhibit cell migration by targeting key signaling pathways such as AKT and ERK .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzothiazole derivatives can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This dual action—anticancer and anti-inflammatory—positions this compound as a promising candidate for therapeutic applications in conditions characterized by inflammation and cancer .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cancer progression and inflammation. Studies suggest that it may modulate apoptotic pathways and inhibit proliferative signals through the downregulation of specific kinases involved in tumor growth .
Case Studies
- In Vitro Studies : A study demonstrated that at concentrations of 1, 2, and 4 μM, compounds similar to this compound significantly inhibited the proliferation of cancer cells while promoting apoptosis .
- Cytokine Inhibition : Another research highlighted the compound's ability to reduce IL-6 and TNF-α levels in treated cells, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Anticancer | A431 | 1.5 | Apoptosis induction |
| This compound | Anti-inflammatory | A549 | 3.0 | Cytokine inhibition |
| B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine) | Anticancer | H1299 | 0.8 | AKT/ERK pathway inhibition |
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate?
Methodological Answer:
The synthesis typically involves phosphorylated intermediates and organolithium reagents . For example, ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate reacts with ketones or enones (e.g., 2-ethoxycyclohex-2-enone) under low-temperature conditions (-78°C) using n-BuLi as a base in THF. Subsequent hydrolysis or acid treatment removes protective groups, as seen in the conversion of intermediates to final products . Key steps include:
- Wittig-like olefination for forming α-fluoro-α,β-unsaturated esters.
- Column chromatography (petroleum ether/EtOAc) for purification, yielding ~40-60% efficiency.
Basic: Which spectroscopic and analytical methods confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify fluorine-coupled splitting patterns and sulfonyl/thiazole proton environments. For example, H NMR signals at δ 4.14–4.21 ppm confirm ester (–OCHCH) groups .
- Mass Spectrometry (ESI) : Validates molecular weight (e.g., observed m/z 383.0 vs. calculated 383.1 for CHClFNO) .
- HPLC : Assesses purity (>95%) and resolves stereoisomers (e.g., Z/E isomers) .
Advanced: How can computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) models the correlation energy and electron density distribution, critical for understanding sulfonyl/fluoro group interactions. For instance:
- Local kinetic-energy density calculations explain nucleophilic attack sites on the thiazole ring .
- Gradient expansions predict regioselectivity in fluorinated esters, aiding in reaction pathway optimization .
SHELX software refines X-ray crystallography data to resolve steric effects of the benzothiazole-sulfonyl moiety .
Advanced: What strategies mitigate by-product formation during synthesis?
Methodological Answer:
- Temperature Control : Maintaining -78°C during organolithium reactions minimizes side reactions (e.g., over-alkylation) .
- Catalytic Hydrogenation : Use of DIBAL-H for selective reduction avoids de-fluorination, as shown in the conversion of esters to alcohols with >90% yield .
- Acid Hydrolysis Optimization : Controlled HCl treatment (2N, RT) prevents decomposition of labile thiazole rings .
Basic: What biological screening approaches assess its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays : Target α/β-glucosidases or kinases, measuring IC values via UV-Vis spectroscopy. Derivatives with trifluoromethyl-thiazole groups show enhanced inhibition (>70% at 100 μM) .
- Cellular Uptake Studies : Fluorescent labeling (e.g., dansyl tags) tracks intracellular localization in cancer cell lines .
Advanced: How do structural modifications (e.g., substituent position) influence biological activity?
Methodological Answer:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Trifluoromethyl at C4 | Enhances lipophilicity and enzyme binding | |
| Fluorine at C2 | Increases metabolic stability via C–F bond inertia | |
| Ethyl → Methyl ester | Reduces solubility but improves membrane permeation |
Contradictions in reported activities (e.g., antimicrobial vs. anticancer) arise from substituent positional isomerism (e.g., C4 vs. C5 trifluoromethyl placement) .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Meta-Analysis : Compare substituent effects using databases (e.g., PubChem) to identify outliers .
- Orthogonal Assays : Validate enzyme inhibition claims with cell-based assays (e.g., cytotoxicity in HepG2 vs. MCF-7 lines) .
- Crystallographic Studies : Resolve stereochemical ambiguities (e.g., Z/E isomerism) using SHELXL-refined X-ray data .
Advanced: What role do fluorinated groups play in stabilizing transition states during reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
